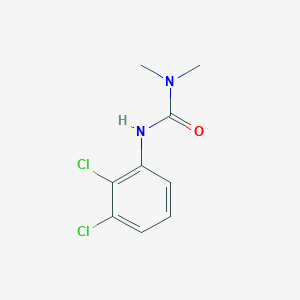

3-(2,3-Dichlorophenyl)-1,1-dimethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPQMESWKIQHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908113 |

Source

|

| Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10290-37-6 |

Source

|

| Record name | N′-(2,3-Dichlorophenyl)-N,N-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10290-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dichlorophenyl)-1,1-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-dichlorophenyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2,3-Dichlorophenyl)-1,1-dimethylurea CAS 10290-37-6 properties

Topic: (CAS 10290-37-6) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Isomeric Profiling, Synthesis, and Biological Characterization of a Diuron Analog

Executive Summary

3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6) is a positional isomer of the widely utilized herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). While Diuron is a commercial standard for vegetation control, the 2,3-dichloro isomer primarily serves as a critical analytical reference standard for impurity profiling and a structural probe in Structure-Activity Relationship (SAR) studies targeting Photosystem II (PSII).

This guide provides a rigorous technical breakdown of the compound, focusing on its synthesis, analytical differentiation from its 3,4-analog, and mechanistic implications in biological systems.

Physicochemical Profile

The 2,3-substitution pattern imparts distinct steric and electronic properties compared to the 3,4-isomer, significantly influencing its chromatographic behavior and receptor binding affinity.

| Property | Value / Description | Note |

| CAS Number | 10290-37-6 | Distinct from Diuron (330-54-1) |

| Molecular Formula | C | Identical to Diuron |

| Molecular Weight | 233.09 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in MeOH, Acetonitrile, Acetone | Limited water solubility (<50 mg/L estimated) |

| LogP (Predicted) | ~2.6 - 2.8 | Slightly higher lipophilicity than Diuron due to ortho-clash masking polar groups |

| pKa | Non-ionizable in physiological range | Urea protons are weakly acidic only in strong base |

Chemical Synthesis Protocol

Objective: To synthesize high-purity (>98%) 3-(2,3-dichlorophenyl)-1,1-dimethylurea for use as an analytical standard.

Rationale: The Isocyanate Route is selected over the Carbamoyl Chloride route. Although both work, the reaction of an isocyanate with an amine is rapid, exothermic, and typically yields a cleaner product requiring less rigorous purification, which is critical when producing reference standards.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of dimethylamine to 2,3-dichlorophenyl isocyanate.

Figure 1: Synthetic pathway utilizing the isocyanate intermediate for high-purity urea formation.[1]

Detailed Methodology

Step 1: Generation of Isocyanate (If not purchased commercially)

-

Dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous toluene.

-

Add triphosgene (0.34 eq) slowly at 0°C to prevent runaway exotherms.

-

Heat to reflux (110°C) for 3-4 hours until HCl evolution ceases.

-

Remove solvent and excess phosgene under reduced pressure to isolate the crude isocyanate oil. Caution: Perform in a high-efficiency fume hood.

Step 2: Urea Formation

-

Dissolve the crude 2,3-dichlorophenyl isocyanate in anhydrous THF or Dichloromethane (DCM).

-

Cool the solution to 0–5°C in an ice bath.

-

Introduce dimethylamine (1.1 eq, 2M solution in THF) dropwise. The reaction is instantaneous.

-

Stir at room temperature for 30 minutes to ensure completion.

Step 3: Purification (Self-Validating Step)

-

Evaporate the solvent to yield a solid residue.

-

Recrystallization: Dissolve in minimum hot ethanol and add water until turbid. Cool to 4°C.

-

Validation: The 2,3-isomer often crystallizes differently than the 3,4-isomer. Verify purity via HPLC (see Section 4). The target purity is >98% area normalization.

Analytical Characterization & Impurity Profiling

Distinguishing the 2,3-isomer from the 3,4-isomer (Diuron) is the primary challenge. The "ortho effect" of the chlorines at positions 2 and 3 creates a twisted conformation, altering the dipole moment and retention time.

HPLC-UV/MS Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm). Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile Gradient: 30% B to 70% B over 15 minutes. Detection: UV at 254 nm (primary) and 210 nm; MS (ESI+).

Differentiation Logic:

-

Diuron (3,4-Cl): Planar structure allows stronger

interactions with the C18 stationary phase. Later Retention Time. -

CAS 10290-37-6 (2,3-Cl): Steric clash between the 2-Cl and the urea carbonyl/NH forces the phenyl ring out of plane. This reduces effective surface area for hydrophobic binding. Earlier Retention Time.

Figure 2: Analytical workflow for separating positional isomers of dichlorophenyl dimethylurea.

Biological Mechanism & SAR

The biological activity of phenylureas centers on the inhibition of Photosystem II (PSII) in plants. They compete with plastoquinone (Q

The "Ortho Effect" on Potency

-

Diuron (3,4-Cl): The 3,4-substitution pattern is optimal. The 3-Cl occupies a hydrophobic pocket, and the 4-Cl extends into a specific channel, maximizing binding energy (pI

~ 7.0). -

CAS 10290-37-6 (2,3-Cl): The chlorine at position 2 creates steric hindrance with the urea bridge (specifically the -NH- group). This forces the molecule into a non-planar conformation that fits poorly into the Q

binding niche. Consequently, the 2,3-isomer typically exhibits significantly reduced herbicidal activity compared to Diuron.

Research Application: This compound is used in SAR studies to demonstrate the necessity of planarity and specific halogen positioning for high-affinity PSII inhibition.

Figure 3: Mechanism of Action comparison illustrating the reduced efficacy of the 2,3-isomer.

Safety and Handling

While specific toxicity data for the 2,3-isomer is less abundant than for Diuron, it should be handled with the assumption of similar hazards due to structural homology.

-

Hazard Class: Irritant, potentially carcinogenic (Category 2 suspected), and dangerous for the environment.

-

Aquatic Toxicity: Phenylureas are generally very toxic to aquatic life with long-lasting effects. Prevent release into drains.[2]

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood during synthesis or handling of powders to prevent inhalation.

References

-

National Institute of Standards and Technology (NIST). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

European Chemicals Agency (ECHA). Diuron (CAS 330-54-1) Registration Dossier (for toxicity extrapolation). Available at: [Link]

-

United States Environmental Protection Agency (US EPA). Method 532: Determination of Phenylurea Compounds in Drinking Water. (Contextual reference for analytical methods). Available at: [Link]

Sources

1-(2,3-dichlorophenyl)-3,3-dimethylurea chemical structure

[1]

Executive Summary & Compound Identity

1-(2,3-Dichlorophenyl)-3,3-dimethylurea (also known as 2,3-Diuron or 3-(2,3-dichlorophenyl)-1,1-dimethylurea) is a positional isomer of the widely used herbicide Diuron.[1] While chemically similar to its 3,4-dichloro analog, the shift of a chlorine atom to the ortho (2-) position introduces significant steric constraints that alter its conformational stability, solubility, and binding affinity to the Photosystem II (PSII) complex.[1]

This guide provides a comprehensive structural analysis, synthesis protocol, and physicochemical characterization of the compound, designed for researchers in agrochemistry and structural biology.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 3-(2,3-dichlorophenyl)-1,1-dimethylurea |

| Common Synonyms | 2,3-Diuron; 1-(2,3-dichlorophenyl)-3,3-dimethylurea |

| CAS Registry Number | 10290-37-6 |

| Molecular Formula | C |

| Molecular Weight | 233.09 g/mol |

| Structure Class | Phenylurea Herbicide |

| Physical State | White crystalline solid |

Structural Chemistry & The "Ortho Effect"

The defining feature of this molecule is the substitution pattern on the phenyl ring. Unlike Diuron (3,4-substitution), the 2,3-substitution places a chlorine atom at the ortho position relative to the urea bridge.[1]

Conformational Analysis

In phenylureas, biological activity is often correlated with the planarity of the phenyl ring relative to the urea moiety, which facilitates

-

Diuron (3,4-Cl): The molecule adopts a near-planar conformation, maximizing resonance delocalization between the phenyl ring and the urea nitrogen lone pair.[1]

-

2,3-Isomer (Ortho-Cl): The chlorine atom at the C2 position creates significant steric hindrance with the carbonyl oxygen (or the amide hydrogen, depending on rotameric state).[1] This forces the phenyl ring to twist out of the urea plane (torsion angle

).

Impact: This "ortho effect" typically reduces the herbicidal potency compared to the 3,4-isomer by destabilizing the optimal binding conformation, though it may increase lipophilicity and alter metabolic stability against ring hydroxylation.

Structural Diagram (DOT Visualization)

The following diagram illustrates the steric clash and electronic connectivity.

Figure 1: Structural connectivity highlighting the steric repulsion between the ortho-chlorine (C2) and the carbonyl group, driving non-planarity.[1]

Synthesis Protocol

The synthesis of 1-(2,3-dichlorophenyl)-3,3-dimethylurea follows a standard nucleophilic addition pathway involving an isocyanate intermediate.[1] This protocol is designed for high purity to avoid contamination with isomeric byproducts.

Reaction Scheme

Precursor: 2,3-Dichloroaniline (CAS 608-27-5) Reagents: Triphosgene (solid phosgene equivalent), Dimethylamine, Triethylamine (base).[1]

Step-by-Step Methodology

Step 1: Formation of 2,3-Dichlorophenyl Isocyanate

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Dissolution: Dissolve 2,3-dichloroaniline (10.0 g, 61.7 mmol) in dry ethyl acetate (100 mL).

-

Phosgenation: Cool to 0°C. Add Triphosgene (6.1 g, 20.6 mmol) dissolved in ethyl acetate dropwise.

-

Reflux: Heat the mixture to reflux (77°C) for 3 hours until HCl evolution ceases.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude isocyanate as an oil. Caution: Isocyanates are potent sensitizers.[1]

Step 2: Urea Formation [1]

-

Coupling: Re-dissolve the crude isocyanate in anhydrous dichloromethane (DCM, 50 mL).

-

Addition: Cool to 0°C. Add a solution of Dimethylamine (2.0 M in THF, 35 mL, 70 mmol) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by saturated NaHCO

and brine. -

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from ethanol/water (4:1) to yield white needles.[1]

Synthesis Logic Flow

Figure 2: Synthetic pathway from aniline precursor via isocyanate intermediate.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral parameters.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 8.25 | Singlet (br) | NH -CO | Shifted downfield due to ortho-Cl H-bonding | |

| 7.90 | Doublet | Ar-H (C6) | Deshielded by urea group | |

| 7.45 | Doublet | Ar-H (C4) | ||

| 7.30 | Triplet | Ar-H (C5) | ||

| 2.95 | Singlet (6H) | N(CH | Characteristic dimethylurea signal |

Mass Spectrometry (EI-MS)[1]

Biological Context & Mechanism

While less potent than Diuron, the 2,3-isomer serves as a critical probe for understanding the steric tolerance of the Q

Mode of Action

-

Target: D1 protein (PsbA) in the thylakoid membrane.[1]

-

Binding Site: The Q

niche. -

Mechanism: Competitive inhibition. The urea group mimics the plastoquinone structure, displacing the native electron acceptor.

-

Effect: Blocks electron transport from Q

to Q

SAR Comparison (Diuron vs. 2,3-Isomer)

| Feature | Diuron (3,4-Cl) | 2,3-Isomer | Impact on Activity |

| Sterics | Planar | Twisted (Ortho-Cl) | 2,3-isomer has lower binding affinity.[1] |

| Lipophilicity | High | High | Similar uptake/translocation. |

| Metabolism | N-demethylation | N-demethylation | Ortho-Cl may block ring hydroxylation at C2.[1] |

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 1-(2,3-dichlorophenyl)-3,3-dimethylurea (CAS 10290-37-6).[1]Link[1]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.[1] NIST Chemistry WebBook. Link

-

CymitQuimica. (2024).[1] N′-(2,3-Dichlorophenyl)-N,N-dimethylurea Safety and Properties.[1][2]Link

-

Tixier, C., et al. (2000). Occurrence of phenylurea herbicides and their degradates in the aquatic environment. Environmental Science & Technology.[3] (Contextual reference for phenylurea degradation pathways).

-

Hansch, C., & Muir, R. M. (1950).[4] The ortho effect in plant growth-regulators.[1] Plant Physiology, 25(3), 389–393.[4] (Foundational theory on ortho-substitution effects).[1]

In-Depth Technical Guide to Dichlorophenylurea Herbicide Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomers of dichlorophenylurea, a significant class of phenylurea herbicides. It moves beyond a basic list to deliver a detailed analysis of the core chemical properties, mechanisms of action, and the critical importance of isomeric purity for herbicidal efficacy and environmental safety.

The Critical Role of Isomerism in Phenylurea Herbicides

Phenylurea herbicides are a foundational component of modern weed management. Among these, dichlorophenylurea compounds are noted for their effectiveness. The specific placement of two chlorine atoms on the phenyl ring results in six unique isomers, each possessing distinct physicochemical and biological characteristics. Understanding the differences between these isomers is crucial, as this knowledge impacts efficacy, environmental persistence, and potential toxicity.

While the most commercially recognized dichlorophenylurea herbicide is Diuron, which is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, this guide will explore the broader family of dichlorophenylurea isomers to highlight their structural and functional diversity.

A Comparative Analysis of the Six Dichlorophenylurea Isomers

The six isomers of dichlorophenylurea are distinguished by the substitution pattern of the chlorine atoms on the phenyl ring:

-

2,3-Dichlorophenylurea

-

2,4-Dichlorophenylurea

-

2,5-Dichlorophenylurea

-

2,6-Dichlorophenylurea

-

3,4-Dichlorophenylurea (the structural basis of Diuron).[1][2][3]

-

3,5-Dichlorophenylurea

The location of the chlorine atoms significantly influences the molecule's electronic properties and spatial arrangement, which in turn dictates its interaction with biological targets.

Physicochemical Properties

The following table summarizes key physicochemical properties of the dichlorophenylurea isomers. These characteristics are essential for predicting the environmental behavior and bioavailability of each compound.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3-Dichlorophenylurea | C₇H₆Cl₂N₂O | 205.04 |

| 2,4-Dichlorophenylurea | C₇H₆Cl₂N₂O | 205.04 |

| 2,5-Dichlorophenylurea | C₇H₆Cl₂N₂O | 205.04 |

| 2,6-Dichlorophenylurea | C₇H₆Cl₂N₂O | 205.04 |

| 3,4-Dichlorophenylurea | C₇H₆Cl₂N₂O | 205.04 |

| 3,5-Dichlorophenylurea | C₇H₆Cl₂N₂O | 205.04 |

Note: Comprehensive data for all isomers is not consistently available, underscoring the need for further research.

Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of phenylureas is the disruption of photosynthesis. These compounds bind to the D1 quinone-binding protein within Photosystem II (PSII) in the chloroplasts.[4][5][6] This binding blocks the electron transport chain, specifically from quinone A (QA) to quinone B (QB), thereby halting the production of ATP and NADPH required for carbon fixation.[4][5][6]

The binding affinity of each isomer to the D1 protein varies with its three-dimensional shape and electronic configuration. The 3,4-dichloro arrangement, found in Diuron, has been demonstrated to be highly effective, suggesting an optimal fit within the binding site. Other isomers show a range of herbicidal activities that correlate with their respective binding affinities.

Caption: Inhibition of Photosystem II by Dichlorophenylurea Herbicides.

Synthesis and Isomeric Purity

The synthesis of dichlorophenylurea herbicides generally involves the reaction of a specific dichlorophenyl isocyanate with an amine. For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) is synthesized from 3,4-dichlorophenyl isocyanate and dimethylamine.

The isomeric purity of the final product is contingent on the purity of the dichlorophenyl isocyanate starting material. The manufacturing process of this intermediate can yield a mixture of isomers. Failure to purify this intermediate will result in a final product with a mixed isomeric composition, which can affect both its performance and regulatory standing.

Generalized Synthetic Workflow

Caption: Synthetic Pathway for Dichlorophenylurea Herbicides.

Analytical Methods for Isomer Differentiation

The precise separation and quantification of dichlorophenylurea isomers are crucial for quality control, environmental analysis, and research. The primary analytical techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC, especially when coupled with mass spectrometry (MS), is a robust method for analyzing phenylurea herbicides.[9][10]

Experimental Protocol: HPLC-MS/MS Analysis of Dichlorophenylurea Isomers

-

Sample Preparation :

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically employed.

-

Mobile Phase : A gradient elution using water (often with 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is common.

-

Detection : Mass spectrometry provides high selectivity and sensitivity, particularly in Multiple Reaction Monitoring (MRM) mode.

-

Environmental Fate and Toxicology

The environmental behavior and toxicity of dichlorophenylurea isomers are linked to their physicochemical properties. Isomers with higher water solubility may have a greater potential to leach into groundwater, whereas those with higher lipophilicity (LogP) may adsorb to soil and bioaccumulate. The half-lives of phenylurea herbicides in soil can range from 13 to 60 days.[11]

Degradation in the environment can occur through microbial processes and photodegradation.[11][12][13] The position of the chlorine atoms influences the molecule's susceptibility to microbial breakdown.

Conclusion and Future Perspectives

A detailed understanding of the six dichlorophenylurea isomers is vital for developing effective and environmentally sound herbicides. While 3,4-dichlorophenylurea is well-studied due to its use in Diuron, there are significant knowledge gaps for the other five isomers. Future research should prioritize:

-

Comprehensive Toxicological Studies : Evaluating the toxicity profiles of all six isomers.

-

Structure-Activity Relationship (SAR) Analysis : To guide the design of more selective and potent herbicides.

-

Synthesis of Isomerically Pure Compounds : Developing efficient and economical synthetic methods.

-

Environmental Fate and Metabolism : Investigating the environmental behavior of each isomer.

Addressing these areas will promote the responsible innovation and use of dichlorophenylurea herbicides in agriculture.

References

- 3,4-dichlorophenyl urea. (2025, August 3).

- Moreland, D. E., & Boots, M. R. (1971). Effects of Optically Active 1-( -Methylbenzyl)-3-(3,4-Dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 47(1), 53–58.

- National Center for Biotechnology Information. (n.d.). Urea, (3,4-dichlorophenyl)-. PubChem.

- The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Phenylurea herbicides.

- Moreland, D. E., & Boots, M. R. (1971). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. PMC.

- Gupta, S., & Gajbhiye, V. T. (2018). Environmental Fate of Herbicide Use in Central India. In Springer Professional.

- National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea. PubChem.

- National Center for Biotechnology Information. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. PubChem.

- 3,4-dichlorophenyl urea. (2025, August 3). In Pesticide properties for 3,4-dichlorophenyl urea. AERU.

- Iowa Research Online. (2023, July 11).

- ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

- PubMed. (2018, February 15). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

- ResearchGate. (2016, March 10). Can the molecule - 1,3-Bis(3,5-dichlorophenyl)urea - dimerise?

- Beyond Pesticides. (2005, January 14). New Pesticide Isomer Study Shows New Breakdown and Toxicity Risks.

- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN J. Chem., 17(4).

- National Center for Biotechnology Information. (n.d.). Studies in detoxication. 64. The synthesis of the isomeric dichlorophenylmercapturic acids. PMC.

- Iowa State University. (n.d.). Resolved isomers explained.

- Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).

- Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remedi

- PubMed. (2009, October 15). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp.

- Applied Weed Science Research. (n.d.). Herbicide Mode of Action and Injury Symptoms.

- O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE [Thesis].

- Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary.

- Semantic Scholar. (2014, August 4). Molecular Clustering of Phenylurea Herbicides: Comparison with Sulphonylureas, Pesticides and Persistent Organic Pollutants.

- JRC Publications Repository. (n.d.).

- National Center for Biotechnology Information. (2021, April 4). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. PMC.

- ResearchGate. (n.d.). Overview of Herbicide Mechanisms of Action.

- National Center for Biotechnology Information. (n.d.).

- Semantic Scholar. (2024, August 17).

Sources

- 1. 3,4-dichlorophenyl urea [sitem.herts.ac.uk]

- 2. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dichlorophenyl urea [sitem.herts.ac.uk]

- 4. Phenylurea herbicides [nies.go.jp]

- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. Environmental Fate of Herbicide Use in Central India | springerprofessional.de [springerprofessional.de]

- 12. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of dichlorophenyl dimethylurea isomers

An In-Depth Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Dimethylurea Isomers

This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological effects of dichlorophenyl dimethylurea isomers. Primarily known for their potent herbicidal properties, these compounds, particularly the 3,4-dichloro isomer Diuron, have been extensively studied. This document synthesizes foundational knowledge with experimental insights to provide researchers, chemists, and drug development professionals with a comprehensive understanding of how isomeric variations influence molecular mechanism and biological potency.

Introduction: The Significance of Phenylurea Herbicides

Substituted phenylurea compounds represent a critical class of herbicides that have been instrumental in modern agriculture for decades.[1][2] Their primary mode of action is the highly specific and efficient inhibition of photosynthesis.[1][3][4][5] The archetypal molecule in this class is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, universally known as Diuron.[6] Understanding the SAR of its isomers is crucial not only for designing more effective and selective herbicides but also for exploring potential applications in other fields, such as cancer therapy, where some derivatives have shown promising antiproliferative activity.[7] This guide will dissect the chemical features that define the potency and selectivity of these isomers.

Core Chemical Structure and Isomerism

The fundamental scaffold of a dichlorophenyl dimethylurea consists of a phenyl ring substituted with two chlorine atoms and an N,N-dimethylurea side chain. The biological activity of these molecules is profoundly dependent on the relative positions of the two chlorine atoms on the phenyl ring.

The primary isomers of interest include:

-

2,3-Dichlorophenyl-1,1-dimethylurea

-

2,4-Dichlorophenyl-1,1-dimethylurea

-

2,5-Dichlorophenyl-1,1-dimethylurea

-

2,6-Dichlorophenyl-1,1-dimethylurea

-

3,4-Dichlorophenyl-1,1-dimethylurea (Diuron)

-

3,5-Dichlorophenyl-1,1-dimethylurea

Primary Mechanism of Action: Photosystem II Inhibition

The herbicidal activity of dichlorophenyl dimethylureas stems from their function as potent inhibitors of the photosynthetic electron transport chain in plants.[5][8][9]

The Target: These molecules specifically target Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[10]

The Binding Site: Within PSII, the herbicide binds to a specific niche on the D1 protein, known as the Q_B-binding site.[10] This is the same site normally occupied by the native plastoquinone (PQ) molecule, which acts as a mobile electron carrier.

The Inhibitory Effect: By competitively binding to the Q_B site, the herbicide physically blocks the docking of plastoquinone. This action halts the flow of electrons from the primary quinone acceptor (Q_A) to Q_B, effectively breaking the electron transport chain.[3][4] This blockage leads to a cascade of destructive events:

-

Cessation of ATP and NADPH Production: The downstream processes that generate chemical energy for the plant are starved of electrons.

-

Formation of Reactive Oxygen Species (ROS): A buildup of high-energy electrons at Q_A leads to the formation of triplet chlorophyll and singlet oxygen, highly reactive species that cause rapid lipid peroxidation.

-

Cellular Damage: The ROS destroy cell membranes, pigments, and proteins, leading to the characteristic symptoms of chlorosis (yellowing) and eventual plant death.[9]

Core Structure-Activity Relationship Insights

The herbicidal potency is a direct function of how well the molecule fits into the Q_B binding pocket on the D1 protein. This fit is determined by the electronic and steric properties conferred by the substituents.

A. Influence of the Dichlorophenyl Ring

The position of the chlorine atoms is the single most critical factor determining activity.

-

3,4-Dichloro Substitution (Diuron): This isomeric configuration is consistently the most active.[2][3] The 3,4-substitution provides an optimal electronic distribution and steric profile that complements the amino acid residues in the Q_B binding pocket. Molecular docking studies suggest that this arrangement allows for favorable hydrophobic interactions and potentially forms crucial hydrogen bonds with residues such as His215 and serine residues in the binding site.[10]

-

3,5-Dichloro Substitution: This isomer generally retains significant, though often reduced, activity compared to the 3,4-isomer. The hydrophobic character is maintained, but the altered electronic landscape may lead to slightly less optimal binding.

-

2- (ortho) Substituted Isomers (2,3-, 2,4-, 2,6-): The presence of a chlorine atom at the C2 or C6 position (ortho to the urea linker) dramatically reduces or abolishes herbicidal activity.

-

Causality (Steric Hindrance): An ortho-substituent introduces significant steric bulk near the urea bridge. This prevents the molecule from adopting the planar conformation required to fit snugly into the narrow Q_B binding pocket. The clash interferes with critical interactions and reduces binding affinity. The 2,6-dichloro isomer is typically the least active for this reason.

-

B. Role of the N,N-Dimethylurea Moiety

The urea functional group is indispensable for activity.[11]

-

Hydrogen Bonding: The N-H proton of the urea linker acts as a crucial hydrogen bond donor, typically forming a hydrogen bond with the backbone carbonyl of a serine residue (e.g., Ser264) in the D1 protein. The carbonyl oxygen of the urea can act as a hydrogen bond acceptor. These interactions are essential for anchoring the inhibitor within the binding site.

-

N-Methyl and N-Methoxy Groups: Modifications to the terminal nitrogen, such as replacing one methyl with a methoxy group, can sometimes maintain or slightly alter activity, but the presence of at least one methyl group is generally preferred for high potency. Complete removal of the methyl groups drastically reduces activity, highlighting their role in the overall hydrophobic and steric fit.

C. Quantitative Data Summary

| Compound/Isomer | Target/Assay | Potency (IC₅₀ / EC₅₀) | Key SAR Implication | Reference |

| 3,4-DCMU (Diuron) | Photosynthesis in Algae | 2 x 10⁻⁷ M | The 3,4-dichloro pattern is optimal for high potency. | [2] |

| 3,4-DCMU (Diuron) | PSII Electron Transport | ~10 µg/L | Demonstrates high affinity for the PSII target. | [12] |

| Linuron (3,4-dichloro, N-methoxy-N-methyl) | PSII Electron Transport | 9-13 µg/L | N-methoxy substitution maintains high activity. | [12] |

| Novel Dichlorophenyl Ureas (SR4, SR9) | HL-60 Leukemia Cell Proliferation | 1.2 µM, 2.2 µM | Dichlorophenyl urea scaffold shows potent anticancer activity. | [7] |

| Generic 2-substituted ureas | CNS Depression | Less active than 4-substituted | Ortho-substitution leads to reduced activity due to steric hindrance. |

Experimental Methodologies for SAR Evaluation

To establish the SAR for this compound class, a logical progression of synthesis and biological testing is required.

A. General Synthesis Protocol: Dichlorophenyl Dimethylureas

The most common synthetic route involves a two-step process starting from the corresponding dichloroaniline isomer.[13]

Objective: To synthesize an N'-(dichlorophenyl)-N,N-dimethylurea isomer.

Step 1: Formation of Dichlorophenyl Isocyanate

-

In a fume hood, dissolve the starting dichloroaniline isomer (e.g., 3,4-dichloroaniline) in a dry, inert solvent such as toluene.

-

Introduce phosgene (or a safer phosgene equivalent like triphosgene) to the solution. This reaction is exothermic and releases HCl gas, requiring careful temperature control and a gas trap.

-

The reaction mixture is typically refluxed until the conversion of the aniline to the isocyanate is complete, which can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretch of aniline, appearance of -N=C=O stretch ~2270 cm⁻¹).

-

After the reaction, excess phosgene and solvent are removed under reduced pressure to yield the crude dichlorophenyl isocyanate.

Step 2: Reaction with Dimethylamine

-

Cool the crude isocyanate in an ice bath and dissolve it in a suitable dry solvent (e.g., toluene, THF).

-

Slowly add a solution of dimethylamine (typically a 2M solution in THF or bubbled as a gas) to the isocyanate solution with vigorous stirring. This reaction is highly exothermic.

-

Allow the reaction to proceed to completion at room temperature. The product, a substituted urea, will often precipitate from the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove impurities, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure dichlorophenyl dimethylurea product.

-

Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and elemental analysis.

B. Protocol: In Vitro PSII Inhibition Assay

This assay directly measures the compound's ability to inhibit photosynthetic electron transport in isolated chloroplasts or thylakoid membranes.[10][12]

Objective: To determine the IC₅₀ value of an isomer for PSII electron transport inhibition.

Step 1: Isolation of Thylakoid Membranes

-

Homogenize fresh spinach or pea leaves in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH 7.5 buffer like HEPES-KOH).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts and cellular debris.

-

Discard the pellet. Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.

-

Resuspend the thylakoid pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids, then wash and resuspend in a final assay buffer. Determine the chlorophyll concentration spectrophotometrically.

Step 2: Activity Measurement

-

Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer and an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP).

-

Add the isolated thylakoids to a final chlorophyll concentration of ~10-15 µg/mL.

-

Add the test compound (isomer) from a stock solution in DMSO or ethanol to achieve a range of final concentrations. Include a control with solvent only.

-

Measure the baseline absorbance of DCIP (at ~600 nm).

-

Illuminate the sample with a strong actinic light source to initiate photosynthesis. The photoreduction of DCIP by PSII will cause its blue color to fade.

-

Monitor the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the rate of PSII electron transport.

Step 3: Data Analysis

-

Calculate the rate of DCIP reduction for each compound concentration.

-

Normalize the rates relative to the solvent-only control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that causes 50% inhibition).

C. Protocol: Whole-Plant Herbicidal Bioassay

This assay evaluates the compound's activity at the organismal level, integrating absorption, translocation, and metabolism.[14][15][16]

Objective: To assess the phytotoxicity and determine the effective dose of an isomer on a target weed species.

-

Plant Cultivation: Grow a sensitive indicator species (e.g., cress, ryegrass, or a target weed) in small pots containing a standardized soil mix. Grow plants in a controlled environment (growth chamber or greenhouse) until they reach a specific growth stage (e.g., 2-3 true leaves).

-

Compound Application: Prepare solutions of each isomer at various concentrations in a water/surfactant mixture. Apply the solutions as a foliar spray to a set of replicate pots for each concentration. Include a negative control (sprayed with water/surfactant only) and a positive control (sprayed with a known herbicide like commercial Diuron).

-

Evaluation: Return the plants to the growth chamber. Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of 14-21 days.

-

Data Collection: At the end of the evaluation period, score the plants visually for injury on a scale of 0% (no effect) to 100% (complete plant death). Additionally, harvest the above-ground biomass, dry it in an oven, and weigh it.

-

Analysis: Calculate the percent growth reduction relative to the negative control for each treatment. Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each isomer.

Beyond Herbicides: Anticancer Activity

Intriguingly, the dichlorophenyl urea scaffold has demonstrated potent activity against human cancer cell lines.[7] Novel compounds SR4 and SR9, both dichlorophenyl ureas, were shown to be cytotoxic to HL-60 leukemia cells with low micromolar IC₅₀ values.[7] Their mechanism involves inducing cell cycle arrest at the G0/G1 phase and promoting mitochondrial-dependent apoptosis. This suggests that the SAR principles of these compounds could be leveraged for therapeutic design, where the target is no longer PSII but may involve protein kinases or other cell cycle regulators.

Conclusion and Future Directions

The structure-activity relationship of dichlorophenyl dimethylurea isomers is a classic example of how subtle changes in chemical structure can have profound impacts on biological activity. The 3,4-dichloro substitution pattern on the phenyl ring is unequivocally the optimal arrangement for high-affinity binding to the Q_B site of the D1 protein in Photosystem II, conferring potent herbicidal activity. Conversely, ortho-substitution leads to steric hindrance that abrogates this binding. The integrity of the N,N-dimethylurea moiety is equally critical, providing the necessary hydrogen bonding anchors.

Future research should focus on:

-

Systematic Isomer Profiling: A head-to-head comparison of all six dichlorophenyl isomers using standardized in vitro and whole-plant assays would provide invaluable quantitative data to refine QSAR models.

-

Exploring Alternative Mechanisms: For isomers with low herbicidal activity, screening against other biological targets (e.g., kinases, tubulin) could uncover novel therapeutic applications, as suggested by recent anticancer studies.

-

Designing for Selectivity: Modifying the urea and phenyl ring substituents could lead to the development of next-generation herbicides with improved crop selectivity and more favorable environmental degradation profiles.

By continuing to explore the rich chemical space defined by these isomers, researchers can further optimize their utility in both agriculture and medicine.

References

-

Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency. Biophysical Journal, 12(7), 858-863. [Link]

-

Inoue, M. H., et al. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]

-

AgroPages. (2024). Understanding Diuron Herbicide and Its Impact on Agricultural Practices. AgroPages. [Link]

-

Lopes, L. G., et al. (2025). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules. [Link]

-

van Rensen, J. J. S., & van Steekelenburg, P. A. (1965). The effect of the herbicides simetone and DCMU on photosynthesis. Mededelingen van de Landbouwhogeschool Wageningen, 65(13), 1-8. [Link]

-

Wang, C., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules. [Link]

-

Pandey, J., et al. (2014). QSAR analyses of DDT analogues and their in silico validation using molecular docking study against voltage-gated sodium channel of Anopheles funestus. SAR and QSAR in Environmental Research, 25(11), 915-931. [Link]

-

Kappe, C. O. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. [Link]

-

Bîcu, E., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules. [Link]

-

Snel, J. F. H., et al. (1998). Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. Aquatic Ecology, 32, 113-123. [Link]

-

Haden, E., & Parker, D. (2025). Testing for and Deactivating Herbicide Residues. University of Kentucky Cooperative Extension Service. [Link]

-

Kashyap, P. C., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Journal of Toxicology. [Link]

-

Sadeghi, A., et al. (2023). A review of novel methods for Diuron removal from aqueous environments. Inorganic and Nano-Metal Chemistry. [Link]

-

Boerner, R. E., & Penner, D. (1976). Herbicide Mode of Action and Injury Symptoms. Applied Weed Science Research. [Link]

-

Wang, J., et al. (2020). Unexpected Growth Promotion of Chlorella sacchrarophila Triggered by Herbicides DCMU. Journal of Agricultural and Food Chemistry. [Link]

-

Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. [Link]

-

Snel, J. F. H., et al. (1998). Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. Wageningen University & Research. [Link]

-

Al-Omar, M. A., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. [Link]

-

Harahap, U., et al. (2019). Anticancer Activity of Fibraurea Tinctoria with DLD1 Celline Cytotoxicity Assay. SciTePress. [Link]

-

Li, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules. [Link]

-

Chen, S., et al. (2025). QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. International Journal of Molecular Sciences. [Link]

-

De la Cruz, F., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences. [Link]

-

Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]

-

Sahoo, C. K., & De, B. (2014). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research. [Link]

-

St. John, J. B. (1976). Inhibition of Photosystem II and Chlorella Growth by l-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea. Weed Science. [Link]

-

Agriculture Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. [Link]

-

Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

-

Mushtaq, W., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science. [Link]

-

Welsh, W. J. (2025). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2024). Discovery of Antiproliferative Activity of Novel Bisurea Derivatives Induces Apoptosis in MDA-MB-231 Breast Cancer Cells. Journal of Advanced Scientific Research. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Diuron. EPA. [Link]

-

de Castro, T. A. A., et al. (2024). Photosystem II inhibitor herbicides. ResearchGate. [Link]

-

Liu, X.-H., et al. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules. [Link]

-

Figarola, J. L., et al. (2011). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Journal of Receptors and Signal Transduction. [Link]

-

Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link]

-

Monquero, P. A., & Christoffoleti, P. J. (2015). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha. [Link]

Sources

- 1. Understanding Diuron Herbicide and Its Impact on Agricultural Practices [cnagrochem.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. awiner.com [awiner.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Diuron_Chemicalbook [chemicalbook.com]

- 7. Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Photosystem II and Chlorella Growth by 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea | Weed Science | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives | MDPI [mdpi.com]

- 14. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 15. mdpi.com [mdpi.com]

- 16. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

QSAR modeling of phenylurea herbicide toxicity

An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenylurea Herbicide Toxicity

Abstract

This technical guide provides a comprehensive framework for developing, validating, and interpreting Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of phenylurea herbicides. Phenylurea-based compounds are a critical class of herbicides that function by inhibiting photosynthesis, but their environmental and non-target species toxicity is a significant concern. QSAR modeling offers a powerful in-silico approach to predict toxicity, reducing the need for extensive animal testing and guiding the design of safer agricultural chemicals. This document is intended for researchers, computational toxicologists, and regulatory scientists, offering a synthesis of theoretical principles and field-proven methodologies. We will explore the complete QSAR workflow, from data curation and descriptor calculation to the rigorous validation and mechanistic interpretation required for regulatory acceptance, grounded in the OECD principles.

Introduction: The Duality of Phenylurea Herbicides

Phenylurea herbicides, such as Diuron, Linuron, and Isoproturon, are widely used in agriculture for their efficacy in controlling broadleaf weeds.[1][2] Their primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex within plant chloroplasts.[3][4] By competitively binding to the D1 protein in the PSII complex, they block the electron transport chain, halting the production of energy required for plant survival.[5][6]

While effective, the persistence and potential for off-target toxicity of phenylurea herbicides raise environmental and health concerns.[3] Predicting this toxicity is a cornerstone of chemical risk assessment. QSAR modeling emerges as an indispensable tool in this context. It establishes a mathematical relationship between the chemical structure of a compound and its biological activity (or toxicity), allowing for the prediction of properties for new or untested molecules.[7] A robust QSAR model not only predicts toxicity but also provides insights into the molecular features that drive it.

This guide is structured to walk the user through the entire lifecycle of building a scientifically valid and defensible QSAR model for phenylurea herbicide toxicity.

Mechanistic Grounding: Inhibition of Photosystem II

Understanding the mechanism of action is crucial for building an interpretable QSAR model. Phenylurea herbicides disrupt the light-dependent reactions of photosynthesis. Specifically, they interrupt the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) by binding to the Q_B niche on the D1 protein of the PSII reaction center.[5][8] This blockage leads to a buildup of reactive oxygen species, causing rapid cellular damage and plant death.[5]

The key interaction is a competition with the native plastoquinone (PQ) molecule for this binding site.[6] Therefore, the structural and electronic properties of a phenylurea molecule that govern its ability to bind to this specific protein pocket are directly related to its herbicidal activity and, by extension, its potential toxicity to other photosynthetic organisms.

Caption: Figure 1 illustrates the competitive binding of phenylurea herbicides to the D1 protein.

The QSAR Modeling Workflow: A Step-by-Step Protocol

A typical QSAR modeling project follows a structured workflow to ensure the resulting model is robust, predictive, and reliable.[7] This process is iterative and requires careful consideration at each stage.

Sources

- 1. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. eionet.europa.eu [eionet.europa.eu]

- 4. InterPro [ebi.ac.uk]

- 5. uniprot.org [uniprot.org]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

Technical Guide: 3-(2,3-Dichlorophenyl)-1,1-dimethylurea vs. Diuron

[1]

Executive Summary

This technical guide provides a comparative analysis between the industry-standard herbicide Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] and its positional isomer, 3-(2,3-dichlorophenyl)-1,1-dimethylurea (hereafter referred to as the 2,3-Isomer ).[1]

While Diuron is a potent Photosystem II (PSII) inhibitor, the 2,3-Isomer serves as a critical "negative control" or steric probe in Structure-Activity Relationship (SAR) studies.[1] The shift of a single chlorine atom from the meta (C3) to the ortho (C2) position induces significant steric strain, disrupting the planarity required for high-affinity binding to the Q_B site of the D1 protein. This guide details the physicochemical divergence, synthetic protocols, and mechanistic implications of this isomeric shift.

Part 1: Structural Chemistry & Physicochemical Properties

The defining difference between these molecules is the substitution pattern on the phenyl ring. This seemingly minor change drastically alters the solid-state properties and biological fit.[1]

comparative Data Table

| Feature | Diuron (Standard) | 2,3-Isomer (Comparator) |

| IUPAC Name | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | 3-(2,3-Dichlorophenyl)-1,1-dimethylurea |

| CAS Registry | 330-54-1 | 10290-37-6 |

| Molecular Formula | C₉H₁₀Cl₂N₂O | C₉H₁₀Cl₂N₂O |

| Molecular Weight | 233.10 g/mol | 233.10 g/mol |

| Melting Point | 158–159 °C | 80–81 °C |

| Substitution | meta, para (3,[1]4) | ortho, meta (2,3) |

| Electronic Effect | Electron withdrawing (inductive) | Steric hindrance + Inductive |

| Crystal Packing | High symmetry, efficient | Disrupted symmetry, lower lattice energy |

Analysis of the "Ortho Effect"

The massive disparity in melting points (

Part 2: Synthetic Pathways[1]

Both compounds are synthesized via the reaction of the corresponding dichlorophenyl isocyanate with dimethylamine. The critical variable is the purity and isomeric identity of the aniline precursor.

Protocol: Isocyanate-Mediated Urea Synthesis[1]

Objective: Synthesis of target phenylureas with >98% purity.

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood.

Reagents

-

Precursor A (for Diuron): 3,4-Dichlorophenyl isocyanate (CAS 102-36-3)[1]

-

Precursor B (for 2,3-Isomer): 2,3-Dichlorophenyl isocyanate (CAS 41195-90-8)[1]

-

Nucleophile: Dimethylamine (40% aq. solution or 2.0 M in THF)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round-bottom flask with 1.0 equivalent of the specific Dichlorophenyl isocyanate dissolved in anhydrous Toluene (0.5 M concentration). Cool to 0–5 °C using an ice bath.

-

Addition: Dropwise add 1.1 equivalents of Dimethylamine . Maintain internal temperature below 10 °C to prevent polymerization or side reactions.

-

Reaction:

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. A white precipitate (the urea) typically forms.

-

Quenching: Monitor consumption of isocyanate by TLC (Hexane:Ethyl Acetate 3:1). If complete, quench with a minimal amount of water.

-

Purification (Crucial Divergence):

-

Diuron: Filter the precipitate directly. Wash with cold toluene.[2] Recrystallize from ethanol/water to remove traces of 3,3'-bis(3,4-dichlorophenyl)urea (symmetric byproduct).[1]

-

2,3-Isomer: Due to higher solubility (lower MP), the product may remain in solution.[1] Evaporate solvent to dryness. Recrystallize from a Hexane/Ethyl Acetate mixture. Note: Cooling to -20 °C may be required to induce crystallization due to the lower lattice energy.[1]

-

Part 3: Mechanism of Action & SAR

The biological activity difference between these isomers is a textbook example of steric control in ligand-protein binding.

The Target: Photosystem II (D1 Protein)

Diuron acts by competing with plastoquinone (Q_B) for the binding niche on the D1 protein (PsbA) in the thylakoid membrane.

-

Diuron Binding: The 3,4-dichloro arrangement is lipophilic and flat. It slides into the hydrophobic pocket of the Q_B site. The amide hydrogen forms a hydrogen bond with Ser264 of the D1 protein, and the phenyl ring engages in

- -

2,3-Isomer Failure: The 2-chloro substituent creates a steric clash with the backbone of the binding pocket (specifically residues near Ala263 and Ser264 ). Furthermore, the molecule's inherent twist (caused by the ortho-Cl) prevents the optimal parallel alignment required for

-stacking with Phe265.[1]

Pathway Visualization

Figure 1: Comparative Mechanism of Action. The 2,3-isomer's steric bulk prevents the conformational fit necessary for Photosystem II inhibition.[1]

Part 4: Analytical Characterization

Distinguishing these isomers requires precise analytical techniques, as their mass spectra (MS) are virtually identical (same parent ion

HPLC Separation Strategy

Because the 2,3-isomer is more polar (due to the exposed dipole and lack of symmetry) and less capable of planar adsorption, it typically elutes earlier than Diuron on reverse-phase columns.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Retention:

NMR Distinction

Proton NMR (

-

Diuron: Shows an ABC pattern (or ABX) for the aromatic protons with coupling constants typical of meta/para relationships (

Hz and -

2,3-Isomer: Shows an ABC pattern with coupling constants typical of vicinal protons (adjacent).[1] Crucially, the integration and splitting pattern will reveal the specific 2,3-substitution (often a triplet and two doublets, or multiplet clusters distinct from the 1,2,4-substitution pattern of Diuron).[1]

References

-

National Institute of Standards and Technology (NIST). (2023). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link][1]

-

PubChem. (2023). Diuron (CAS 330-54-1) Compound Summary. National Library of Medicine. [Link]

-

University of Luxembourg. (2023). PubChemLite for Metabolomics: 3-(2,3-dichlorophenyl)-1,1-dimethylurea. [Link][1]

Synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea from 2,3-dichloroaniline

An In-Depth Technical Guide to the

Introduction

3-(2,3-dichlorophenyl)-1,1-dimethylurea is a substituted urea compound of significant interest in the fields of agrochemicals and pharmaceutical development. Its structural analogue, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is a well-known herbicide that functions by inhibiting photosynthesis.[1][2][3][4] The synthesis of such phenylurea derivatives is a cornerstone of medicinal and process chemistry, requiring precise control over reactive intermediates and conditions.

This guide provides a comprehensive, in-depth exploration of the synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea, beginning with the starting material 2,3-dichloroaniline. It is designed for an audience of researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations. The narrative emphasizes the causality behind procedural choices, drawing from established methodologies for analogous compounds.

Overall Synthetic Strategy

The most direct and industrially relevant pathway for synthesizing 3-(2,3-dichlorophenyl)-1,1-dimethylurea from 2,3-dichloroaniline is a two-step process. This strategy is widely documented for the production of similar dichlorophenyl ureas.[5][6]

-

Phosgenation: The initial step involves the reaction of 2,3-dichloroaniline with a phosgene equivalent to form the highly reactive intermediate, 2,3-dichlorophenyl isocyanate.

-

Amination: The subsequent step is the reaction of this isocyanate intermediate with dimethylamine to yield the final product, 3-(2,3-dichlorophenyl)-1,1-dimethylurea.

This two-stage approach allows for a controlled and high-yield synthesis.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the 2,3-Dichlorophenyl Isocyanate Intermediate

The formation of the isocyanate is the critical first stage of the synthesis. Isocyanates are versatile intermediates in organic chemistry, characterized by the highly reactive -N=C=O functional group.[7][8]

Reaction Principle and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine (2,3-dichloroaniline) on the electrophilic carbonyl carbon of a phosgenating agent. This initially forms an unstable N-phenyl carbamoyl chloride, which readily eliminates hydrogen chloride (HCl) under the reaction conditions to yield the stable isocyanate. The use of a solvent and sometimes a catalyst or HCl scavenger is typical to drive the reaction to completion.

Selection of Phosgenating Agent

The choice of phosgenating agent is a critical decision based on a trade-off between reactivity and safety.

-

Phosgene (COCl₂): A highly toxic and volatile gas, phosgene is extremely reactive and efficient, often leading to high yields and purity. Its use, however, requires specialized equipment and stringent safety protocols, making it more suitable for large-scale industrial production than for laboratory research.[1][5]

-

Diphosgene & Triphosgene: These are solid, safer alternatives to phosgene gas. Triphosgene (bis(trichloromethyl) carbonate) is particularly common in lab-scale synthesis. It acts as a phosgene equivalent, decomposing in situ to generate the necessary phosgene. While less reactive than gaseous phosgene, its ease of handling makes it a preferred choice for research and development.[1]

For this guide, we will focus on a protocol using triphosgene due to its enhanced safety profile for a laboratory setting.

Experimental Protocol: Isocyanate Synthesis

The following protocol is adapted from established methods for the synthesis of dichlorophenyl isocyanates.[1]

Materials:

-

2,3-Dichloroaniline (1.0 eq)

-

Triphosgene (0.4 eq)

-

Anhydrous Toluene (or other inert aromatic solvent like xylene)[5][6]

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, a constant pressure dropping funnel, and a magnetic stirrer. Ensure the system is under a dry, inert atmosphere (N₂ or Ar).

-

Reagent Preparation: In the flask, dissolve triphosgene in anhydrous toluene with stirring.

-

Aniline Addition: Dissolve 2,3-dichloroaniline in a separate portion of anhydrous toluene and add it to the dropping funnel.

-

Reaction: Add the 2,3-dichloroaniline solution dropwise to the stirred triphosgene solution at room temperature. An exotherm may be observed.

-

Heating and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-100°C, depending on the solvent and catalyst used).[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by infrared (IR) spectroscopy, looking for the disappearance of the aniline starting material and the appearance of the strong isocyanate peak (around 2250-2275 cm⁻¹).

-

Completion: The reaction is typically complete within 2-4 hours. The resulting solution of 2,3-dichlorophenyl isocyanate in toluene is often used directly in the next step without purification.[5][10]

Part 2: Synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea

This second stage involves the formation of the urea linkage through the reaction of the isocyanate intermediate with dimethylamine.

Reaction Principle and Mechanistic Insight

The reaction is a classic nucleophilic addition. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This forms a stable urea derivative. The reaction is generally fast, exothermic, and high-yielding.

Dimethylamine Source and Reaction Control

Dimethylamine can be introduced as a gas or as a solution (aqueous or in an organic solvent).

-

Gaseous Dimethylamine: Bubbling dry dimethylamine gas directly into the isocyanate solution is an effective method that avoids the introduction of water.[1][6] This is crucial as isocyanates can react with water to form an unstable carbamic acid, which decomposes to the original aniline, leading to the formation of an undesired symmetrical urea byproduct (N,N'-bis(2,3-dichlorophenyl)urea).

-

Aqueous/Solvent Solution: Using a pre-prepared solution of dimethylamine offers better quantitative control. However, if an aqueous solution is used, careful control of temperature and pH is necessary to minimize the competing hydrolysis reaction.[5]

Controlling the pH of the reaction mixture to between 8 and 9 is often cited as a critical parameter to ensure high yield and purity.[1][5]

Experimental Protocol: Final Product Synthesis

The following protocol is adapted from established methods.[1][5][6]

Materials:

-

Toluene solution of 2,3-Dichlorophenyl Isocyanate (from Part 1)

-

Dimethylamine (gas or a 40% solution in water/toluene)[5][9]

Procedure:

-

Setup: Cool the vessel containing the 2,3-dichlorophenyl isocyanate solution in an ice bath to manage the exothermic reaction.

-

Amine Addition:

-

If using gas: Slowly bubble dry dimethylamine gas through the stirred isocyanate solution.

-

If using solution: Add the dimethylamine solution dropwise.

-

-

Temperature and pH Control: Maintain the reaction temperature below 40-50°C. Monitor the pH and stop the addition of dimethylamine once the pH of the system reaches 8-9.[1][5]

-

Reaction and Precipitation: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at a slightly elevated temperature (e.g., 60-70°C) to ensure the reaction goes to completion.[1][6] The product, being a solid, will precipitate out of the toluene solution.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by suction filtration.

-

Purification: Wash the filter cake with fresh toluene or water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified solid product in a vacuum oven at 90-100°C to yield the final 3-(2,3-dichlorophenyl)-1,1-dimethylurea.[10]

Data Summary and Characterization

Table 1: Key Reaction Parameters & Expected Outcomes

| Parameter | Step 1: Isocyanate Formation | Step 2: Urea Formation | Rationale & Reference |

| Solvent | Anhydrous Toluene | Toluene | Inert aromatic solvent provides good solubility for reactants and appropriate boiling point.[1][5] |

| Temperature | 80-100°C (Reflux) | < 50°C (addition), then 60-70°C | Reflux ensures complete phosgenation. Cooling during amination controls exotherm; heating ensures completion.[1][6][9] |

| Key Control | Inert Atmosphere | pH control (8-9) | Prevents moisture from hydrolyzing triphosgene and the isocyanate intermediate. pH control minimizes byproduct formation.[5] |

| Reaction Time | 2-4 hours | 2-3 hours | Typical duration for these reaction types to achieve high conversion.[1] |

| Yield | >95% (in solution) | >95% | High yields are reported for analogous syntheses in patent literature.[1][6] |

Analytical Characterization Workflow

Confirming the identity and purity of the final product is essential. The following workflow should be employed.

Caption: Analytical workflow for product characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. A strong carbonyl (C=O) stretch for the urea group is expected around 1640-1680 cm⁻¹. The N-H stretch will appear around 3200-3400 cm⁻¹. The absence of the sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹ indicates complete reaction.[11]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₁₀Cl₂N₂O), which is 233.1 g/mol .[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation, showing characteristic peaks for the aromatic protons and the two N-methyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound, which is typically expected to be ≥96%.[12]

Safety Precautions

The synthesis described involves several hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2,3-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It is a suspected carcinogen and skin sensitizer. Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Phosgene/Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can release phosgene upon heating or contact with nucleophiles. Handle with extreme caution under an efficient fume hood. Avoid inhalation of dust or vapors.

-

2,3-Dichlorophenyl Isocyanate: Isocyanates are potent respiratory and skin sensitizers and are lachrymators.[16][17] Strict avoidance of inhalation and skin contact is mandatory.

-

Dimethylamine: A flammable and corrosive gas/liquid that can cause severe skin and eye burns.[18][19][20]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15] An emergency plan, including access to a safety shower and eyewash station, must be in place.

Conclusion

The synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea from 2,3-dichloroaniline is a robust and efficient two-step process involving the formation of a key isocyanate intermediate followed by amination. By leveraging safer reagents like triphosgene and maintaining strict control over reaction parameters such as temperature and pH, high yields of the pure product can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully execute this synthesis, while emphasizing the critical importance of safety and rigorous analytical validation.

References

- CN105294504A - Method for synthesizing diuron - Google Patents.

- CN101709041A - Process for producing diuron - Google Patents.

- CN107129445A - A kind of synthetic method of diuron - Google Patents.

- CN103539704A - Method for preparing diuron - Google Patents.

- CN102617407A - Method for preparing weedicide diuron - Google Patents.

-

2,3-DICHLOROANILINE - SD Fine-Chem. Available at: [Link]

-

material safety data sheet - 2,3-dichloro aniline 98% - Oxford. Available at: [Link]

-

Safety data sheet - 2,3-dichloroaniline. Available at: [Link]

-

Isocyanate synthesis by substitution - Organic Chemistry Portal. Available at: [Link]

-

Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena: I. Growth, Metabolic and Ultrastructural Modifications during Adaptation to Different Doses of DCMU - PubMed. Available at: [Link]

-

3-(2,3-Dichlorophenyl)-1,1-dimethylurea - NIST WebBook. Available at: [Link]

-

Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives - ResearchGate. Available at: [Link]

-

Diuron - PubChem. Available at: [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. Available at: [Link]

-

Dimethylaminolysis of dichlorophosphinothioyl compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

Effect of DCMU [3-(3,4-dichlorophenyl)-1,1′-dimethyl urea] on the... - ResearchGate. Available at: [Link]

-

tetrakis(dimethylamino)allene - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 2. Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena: I. Growth, Metabolic and Ultrastructural Modifications during Adaptation to Different Doses of DCMU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]

- 6. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]

- 7. Isocyanate synthesis by substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]